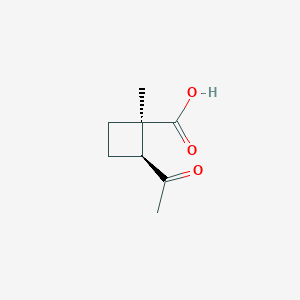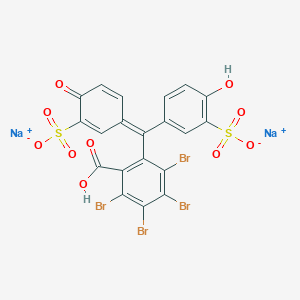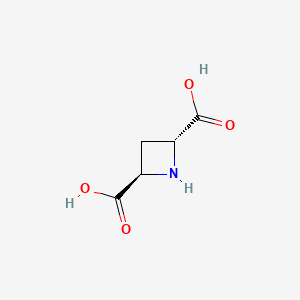
(1R)-trans-γ-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-trans-γ-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high potency and effectiveness at low concentrations. This compound is a stereoisomer of γ-Cyhalothrin, which contributes to its enhanced insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-trans-γ-Cyhalothrin involves several steps, starting from the preparation of the intermediate compounds. The key steps include:
Preparation of the Acid Chloride: This involves the reaction of a carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Formation of the Cyanohydrin: The acid chloride is then reacted with a cyanohydrin to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification Steps: These include crystallization and distillation to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (1R)-trans-γ-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1R)-trans-γ-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential effects on human health and its role in vector control.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
Mechanism of Action
(1R)-trans-γ-Cyhalothrin exerts its insecticidal effects by targeting the nervous system of insects. The primary mechanism involves:
Sodium Channel Modulation: The compound binds to voltage-gated sodium channels in nerve cells, prolonging their open state and causing continuous nerve impulses.
Neurotoxicity: This leads to paralysis and eventual death of the insect.
Molecular Targets and Pathways: The main molecular target is the voltage-gated sodium channel. The pathways involved include the disruption of normal nerve signal transmission, leading to neurotoxicity.
Comparison with Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different stereochemistry.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Cypermethrin: Widely used in agriculture and public health, with a similar mode of action.
Uniqueness: (1R)-trans-γ-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. This makes it more effective at lower concentrations compared to other pyrethroids.
Properties
CAS No. |
76703-66-7 |
|---|---|
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
Synonyms |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


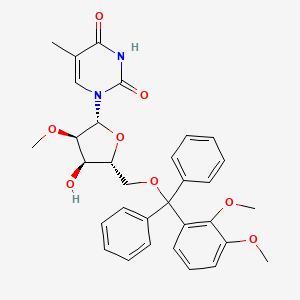
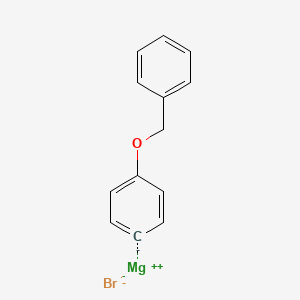
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
